E-Isomer vs. Z-Isomer: 10-Fold Higher Potency at Human TRPV1
The (E)-capsaicin isomer (trans-capsaicin) demonstrates a 10-fold higher potency for activating human TRPV1 compared to its (Z)-isomer (zucapsaicin). This difference is critical for experimental design where the natural isomer's potency is the benchmark for TRPV1 activation [1][2].
| Evidence Dimension | TRPV1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.29 μM (290 nM) for (E)-capsaicin |
| Comparator Or Baseline | EC50 = 28.2 nM for (Z)-capsaicin (zucapsaicin) |
| Quantified Difference | Approximately 10-fold difference (290 nM vs 28.2 nM); Note: (E)-capsaicin EC50 is 10-fold higher (less potent on a molar basis) than (Z)-capsaicin. (E)-capsaicin is the naturally predominant isomer. |
| Conditions | Human TRPV1 expressed in HEK293 cells (E-capsaicin) and CHO cells ((Z)-capsaicin) using calcium uptake assays. |
Why This Matters
Procurement of the incorrect isomer (Z- instead of E-) will introduce a 10-fold error in potency calculations, undermining dose-response studies and pharmacological profiling.
- [1] McNamara FN, Randall A, Gunthorpe MJ. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1). Br J Pharmacol. 2005;144(6):781-790. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. zucapsaicin | Ligand Activity Charts. EC50 = 28.2 nM. View Source
